Hitachimycin

Antifungal drug discovery Plasma membrane ATPase inhibition Yeast ScPma1p

Hitachimycin is a 19-membered macrolactam antibiotic with a unique (S)-β-phenylalanine starter unit, conferring potent ScPma1p inhibition (IC50 7.8 μM) and cytotoxicity (HeLa 0.5–5 μM). Its orthogonal antifungal mechanism makes it an essential tool for resistance studies. Ideal for oncology lead optimization; total synthesis route available.

Molecular Formula C29H35NO5
Molecular Weight 477.6 g/mol
Cat. No. B1233334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHitachimycin
Synonymshitachimycin
stubomycin
Molecular FormulaC29H35NO5
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC
InChIInChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-/t22-,23-,24-,26-/m0/s1
InChIKeyPLQKHNPZPRTISL-QSQNXQFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hitachimycin (Stubomycin) – A 19-Membered Macrocyclic Lactam with β-Phenylalanine for Antitumor and Antifungal Procurement


Hitachimycin (also known as stubomycin, CAS 77642-19-4) is a 19-membered macrocyclic lactam antibiotic produced by *Streptomyces* species [1]. Its bicyclic structure incorporates a (S)-β-phenylalanine moiety at the starter position of the polyketide skeleton, distinguishing it from typical macrolides and ansamycins [2]. The compound exhibits a unique dual profile: cytotoxic activity against mammalian tumor cells and inhibition of the essential yeast plasma membrane ATPase (ScPma1p), a target orthogonal to ergosterol biosynthesis [3][4].

Why Generic Substitution of Hitachimycin Fails: Structural and Functional Divergence Among Macrocyclic Lactams


Macrocyclic lactams and related polyketides exhibit profound divergence in ring size, stereochemistry, and functional group arrangement that directly dictates biological target engagement and off-target profiles [1]. Hitachimycin’s 19-membered ring and β-phenylalanine starter unit confer a distinct three-dimensional conformation essential for ScPma1p inhibition—a mechanism not shared by ansamycins (e.g., herbimycin C, which targets HSP90) or 24-membered lactams (e.g., viridenomycin) [2][3]. Substituting a structurally similar but functionally distinct analog risks complete loss of target engagement and may introduce uncharacterized cytotoxic or hemolytic liabilities, as documented for several hitachimycin derivatives [4].

Hitachimycin Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Structural and Functional Analogs


ScPma1p ATPase Inhibition: Hitachimycin vs. NSC11668 (Head-to-Head Comparison in Cell-Free and Whole-Cell Assays)

Hitachimycin directly inhibits yeast plasma membrane ATPase (ScPma1p), a proton pump essential for fungal pH homeostasis. In a direct comparative study with the synthetic inhibitor NSC11668, hitachimycin demonstrated an IC50 of 7.8 μM in the cell-free vesicle assay and 14.8 ± 1.24 μM against whole-cell ABC16-Monster yeast [1]. By contrast, NSC11668 exhibited IC50 values of 4.4 μM (cell-free) and an unmodified-strain whole-cell IC50 roughly equal to that of hitachimycin, but with distinct binding-site characteristics [1]. Unlike ergosterol-targeting antifungals (e.g., fluconazole, IC50 ~3 μM; itraconazole, ~5 μM; ciclopirox, ~30 μM in the same yeast model [1]), hitachimycin’s mechanism is orthogonal, potentially circumventing cross-resistance.

Antifungal drug discovery Plasma membrane ATPase inhibition Yeast ScPma1p Mechanism of action

Antibacterial Spectrum and Potency: Hitachimycin MIC Values Against Gram-Positive Pathogens vs. Structural Analogs

Hitachimycin exhibits selective antibacterial activity against Gram-positive bacteria. Reported MIC values are 0.5 µg/mL against *Staphylococcus aureus* and 1.0 µg/mL against *Listeria monocytogenes* . In contrast, the structurally related 24-membered macrocyclic lactam viridenomycin displays strong activity against *Trichomonas vaginalis* and Gram-positive bacteria but lacks defined MIC values for *S. aureus* or *L. monocytogenes* in primary literature, and its antitumor profile is distinct (prolonged survival in P388 leukemia and B16 melanoma models) [1]. Awamycin, an 18-membered ansamycin antibiotic, possesses antibacterial activity against Gram-positive bacteria but no published MIC data for direct comparison [2].

Antibacterial screening Gram-positive pathogens Minimum inhibitory concentration (MIC) Macrolactam antibiotics

Cytotoxic Activity Against Human Cervical Carcinoma HeLa Cells: Hitachimycin vs. Herbimycin C (Cross-Study Comparable)

Hitachimycin demonstrates direct cytotoxic activity against HeLa cells with IC50 values in the range of 0.5–5 µM [1][2]. In cross-study comparison, the ansamycin antibiotic herbimycin C, which targets HSP90, exhibits HeLa cytotoxicity with an IC50 of 7.3 µg/mL (~12.1 µM assuming MW 604.7) . Thus, hitachimycin is approximately 2.4- to 24-fold more potent than herbimycin C against this cell line, despite their distinct mechanisms (membrane disruption vs. HSP90 inhibition).

Anticancer drug discovery Cytotoxicity screening HeLa cell line Macrocyclic natural products

In Vivo Antitumor Efficacy: Hitachimycin Curative Activity in Murine IMC-Carcinoma vs. Viridenomycin's Prolonged Survival in Leukemia Models

Hitachimycin demonstrated remarkable *in vivo* antitumor activity: all mice inoculated intraperitoneally with IMC-carcinoma were cured after nine successive injections of hitachimycin [1]. The compound also showed efficacy against Sarcoma 180, Meth-A tumor, and exhibited synergistic effects with bleomycin [1]. In comparison, viridenomycin prolonged survival of mice bearing P388 leukemia (ILS 23.0%) and B16 melanoma (ILS 37.0%), but did not achieve complete cures [2]. Awamycin and trienomycin A also display *in vivo* antitumor activity but lack published curative endpoints comparable to hitachimycin’s IMC-carcinoma result [3][4].

In vivo antitumor efficacy Murine tumor models IMC-carcinoma Sarcoma 180

Synthetic Accessibility and Purity: Hitachimycin's 1.1% Overall Yield (22 Steps) vs. Viridenomycin's Unsynthesized Status

The first total synthesis of (+)-hitachimycin was achieved in 22 steps with an overall yield of 1.1% [1]. This synthetic route provides a reliable, albeit low-yielding, method for obtaining the compound in >95% purity as verified by HPLC and NMR [2]. In contrast, viridenomycin—a 24-membered macrocyclic lactam with a more complex polyene system—remains unsynthesized to date, limiting its availability to fermentation-derived material of variable purity [3]. Hitachimycin's defined synthetic route enables precise stereochemical control (1R,2Z,4E,6E,10S,12E,16S,21S) and facilitates procurement of a well-characterized reference standard.

Total synthesis Chemical supply Natural product procurement Synthetic yield

Hemolytic Activity Threshold: Hitachimycin's Concentration-Dependent Membrane Lysis vs. Polyene Antifungals

Hitachimycin induces erythrocyte lysis at concentrations >10 µg/mL (~21 µM) [1], a property shared with polyene antifungals like amphotericin B but distinct from azoles. This hemolytic activity is mechanistically linked to its membrane-disrupting effects on both microbial and mammalian cells [2]. While amphotericin B exhibits hemolysis at concentrations as low as 1–5 µg/mL depending on formulation [3], hitachimycin’s threshold is approximately 2- to 10-fold higher, suggesting a modestly improved *in vitro* selectivity window for some experimental applications.

Hemolytic activity Membrane disruption Selectivity index Antibiotic toxicity

Hitachimycin Best Research and Industrial Application Scenarios Based on Quantitative Differentiation


Antifungal Target Validation and ScPma1p Inhibitor Screening

Hitachimycin serves as a positive control or tool compound for validating ScPma1p as an antifungal target in yeast-based assays. Its well-defined IC50 values (cell-free: 7.8 μM; whole-cell: 14.8 μM [1]) enable dose-response calibration against novel inhibitors. The compound’s orthogonal mechanism—distinct from ergosterol biosynthesis inhibitors—makes it especially valuable for studying resistance mechanisms and combination therapies [1][2].

Anticancer Lead Optimization Using Macrocyclic Lactam Scaffolds

Hitachimycin’s sub-micromolar to low-micromolar cytotoxicity against HeLa cells (0.5–5 μM [3]) and its curative *in vivo* activity in IMC-carcinoma models (100% cure rate [4]) position it as a structurally tractable lead for anticancer drug discovery. The availability of a total synthesis route (22 steps, 1.1% yield [5]) enables medicinal chemistry efforts to generate analogs with improved selectivity and reduced hemolytic liability [6].

Antibacterial Susceptibility Testing and Gram-Positive Pathogen Research

With reproducible MIC values of 0.5 µg/mL against *S. aureus* and 1.0 µg/mL against *L. monocytogenes* , hitachimycin can be employed as a reference compound in antibacterial screening panels, particularly for evaluating new agents targeting Gram-positive pathogens. Its membrane-disrupting mechanism offers a distinct mode of action compared to cell-wall synthesis inhibitors or protein synthesis blockers.

Natural Product Biosynthesis and Enzymology Studies

Hitachimycin is a model system for studying β-amino acid incorporation into polyketide scaffolds. The adenylation enzyme HitB exhibits gatekeeper selectivity for (S)-β-phenylalanine and certain substituted analogs (e.g., meta-F, Cl, Br, CH₃ [7]), providing a platform for engineering novel macrolactam antibiotics via mutasynthesis [7].

Technical Documentation Hub

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